![molecular formula C22H23N5O3 B268077 2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine](/img/structure/B268077.png)
2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine, also known as FMT, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in medicinal chemistry. FMT is a small molecule that belongs to the class of tetraazoles, which are known for their biological activities such as antimicrobial, antifungal, and anticancer properties.
作用機序
The mechanism of action of 2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine involves its binding to the A2A receptor and modulating its activity. This leads to the activation of various signaling pathways such as the cyclic adenosine monophosphate (cAMP) pathway and the mitogen-activated protein kinase (MAPK) pathway. These pathways are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine can inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. 2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). In vivo studies have shown that 2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine can reduce pain and inflammation in animal models of arthritis and neuropathic pain.
実験室実験の利点と制限
The advantages of using 2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine in lab experiments include its high affinity and selectivity for the A2A receptor, its ability to modulate various signaling pathways, and its potential applications in medicinal chemistry. However, there are also limitations to using 2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine in lab experiments such as its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research and development of 2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine. One direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the development of new derivatives of 2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine with improved pharmacological properties such as increased solubility and reduced toxicity. Additionally, further studies are needed to elucidate the mechanism of action of 2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine and its potential applications in the treatment of various diseases.
合成法
The synthesis of 2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine involves a series of steps that require specialized equipment and expertise. The general method involves the reaction of 3-methoxy-4-(chloromethyl)benzoic acid with 2-furylamine in the presence of a base such as sodium hydroxide. The resulting product is then reacted with 1-(4-methylphenyl)-1H-tetrazole-5-thiol in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to yield 2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine. The overall yield of this process is around 30-40% and the purity of the final product can be improved by recrystallization.
科学的研究の応用
2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine has been shown to have potential applications in medicinal chemistry due to its ability to interact with various biological targets. One of the main targets of 2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine is the adenosine receptor A2A, which is involved in various physiological processes such as inflammation, pain, and neurodegeneration. 2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine has been shown to have high affinity and selectivity for the A2A receptor, making it a promising lead compound for the development of new drugs for the treatment of various diseases.
特性
製品名 |
2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine |
|---|---|
分子式 |
C22H23N5O3 |
分子量 |
405.4 g/mol |
IUPAC名 |
N-(furan-2-ylmethyl)-1-[3-methoxy-4-[[1-(4-methylphenyl)tetrazol-5-yl]methoxy]phenyl]methanamine |
InChI |
InChI=1S/C22H23N5O3/c1-16-5-8-18(9-6-16)27-22(24-25-26-27)15-30-20-10-7-17(12-21(20)28-2)13-23-14-19-4-3-11-29-19/h3-12,23H,13-15H2,1-2H3 |
InChIキー |
UNGJFOHUTGMHQE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)CNCC4=CC=CO4)OC |
正規SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)CNCC4=CC=CO4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



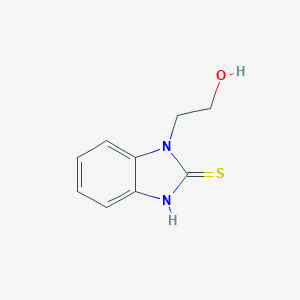
![6,6-dimethyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-ylamine](/img/structure/B267996.png)

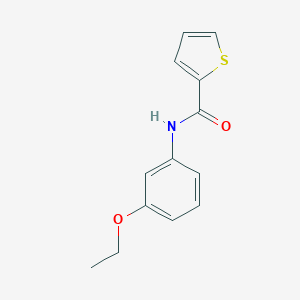
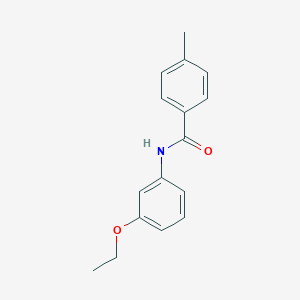
![N-(2-furylmethyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B268006.png)
![3-[(cyclohexylcarbonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B268007.png)
![N-cyclohexyl-3-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B268008.png)
![N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268009.png)
![3-[(cyclopropylcarbonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B268012.png)

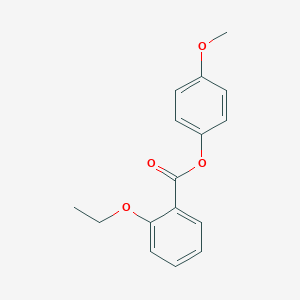
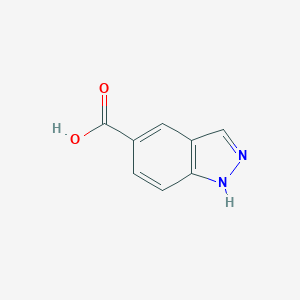
![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(2-thienylmethyl)amine](/img/structure/B268030.png)